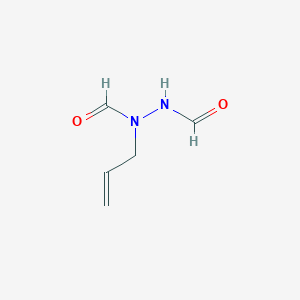

N-allyl-N'-formylformic hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

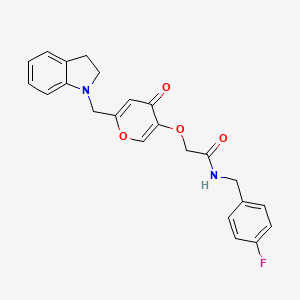

“N-allyl-N’-formylformic hydrazide” is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 . It is also known as N’-formyl-N-(prop-2-en-1-yl)formohydrazide . The compound is liquid in physical form .

Physical and Chemical Properties Analysis

N-allyl-N’-formylformic hydrazide is a liquid . Its molecular weight is 128.13 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Double Bond Migration in N-Allylic Systems

The isomerization of N-allyl compounds, including amines, imines, amides, and others to their corresponding N-(1-propenyl) compounds catalyzed by transition metal complexes, is a significant area of research. Such processes are crucial for the selective synthesis of enamines, enamides, and azadienes. This research highlights the importance of N-allyl-N'-formylformic hydrazide in catalytic reactions, offering pathways for synthesis and isomerization within organic chemistry (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Antimicrobial Activity

Hydrazide-Hydrazones as Potential Antimicrobial Agents

Derivatives of hydrazide and hydrazone, classes to which this compound belongs, have been explored for their wide variety of biological activities, including antibacterial, antifungal, and anticancer properties. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (Popiołek, Ł., 2016).

Polymer Science

Thermal Degradation of Poly(vinyl chloride) (PVC)

The role of N-allyl compounds in the thermal degradation process of PVC is critical for understanding the mechanism of dehydrochlorination and stabilization of PVC. This research provides insights into how this compound might influence the stability and degradation pathways of polymers (Starnes, W. H., 2002).

Drug Formulation

Engineering Cocrystals of Poorly Water-Soluble Drugs

The formation of cocrystals, involving this compound, can enhance the solubility and bioavailability of poorly water-soluble drugs. This approach is significant for pharmaceutical formulation, offering a pathway to improve drug delivery systems (Sathisaran, I., & Dalvi, S., 2018).

Safety and Hazards

The safety data sheet for N-allyl-N’-formylformic hydrazide indicates that it is classified under GHS07, with the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Direcciones Futuras

While specific future directions for N-allyl-N’-formylformic hydrazide are not mentioned in the search results, research in the field of N-allyl compounds and hydrazides is ongoing. For example, new methods for the synthesis of indoles using alkynes and nitrogen sources are being developed . Another area of research involves the synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides .

Propiedades

IUPAC Name |

N-[formyl(prop-2-enyl)amino]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-7(5-9)6-4-8/h2,4-5H,1,3H2,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMKUGFVTHUUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C=O)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole](/img/structure/B2730785.png)

![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)

![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)

![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride](/img/structure/B2730801.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-5-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2730804.png)

![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)

![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)